N-(isochroman-3-ylmethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide

Catalog No.
S3010585
CAS No.
2034475-03-9
M.F
C21H23N3O3
M. Wt
365.433
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(isochroman-3-ylmethyl)-2-(2-oxo-3-phenylimidazo...

CAS Number

2034475-03-9

Product Name

N-(isochroman-3-ylmethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide

Molecular Formula

C21H23N3O3

Molecular Weight

365.433

InChI

InChI=1S/C21H23N3O3/c25-20(22-13-19-12-16-6-4-5-7-17(16)15-27-19)14-23-10-11-24(21(23)26)18-8-2-1-3-9-18/h1-9,19H,10-15H2,(H,22,25)

InChI Key

YXEJPEIQPRDOAZ-UHFFFAOYSA-N

SMILES

C1CN(C(=O)N1CC(=O)NCC2CC3=CC=CC=C3CO2)C4=CC=CC=C4

solubility

not available

N-(isochroman-3-ylmethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide is a novel compound characterized by its complex structure, which includes an isochroman moiety and an imidazolidinone core. The compound is notable for its potential biological activities, particularly as a pharmaceutical agent. Its molecular formula consists of carbon, hydrogen, nitrogen, and oxygen atoms, contributing to its unique properties in medicinal chemistry.

The chemical reactivity of N-(isochroman-3-ylmethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide can be explored through various mechanisms typical of amides and imidazolidinones. Key reactions may include:

  • Nucleophilic Substitution: The acetamide group can undergo nucleophilic attack, leading to the formation of derivatives.
  • Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze, yielding the corresponding carboxylic acid and amine.
  • Cyclization Reactions: The presence of the isochroman and imidazolidinone rings allows for potential intramolecular cyclization under certain conditions.

Research indicates that N-(isochroman-3-ylmethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide exhibits significant biological activity. It has been studied for its potential as a:

  • CGRP Receptor Antagonist: This compound may inhibit the calcitonin gene-related peptide receptor, which is implicated in migraine pathophysiology .
  • Antitumor Agent: Preliminary studies suggest that it may possess cytotoxic properties against various cancer cell lines.

The synthesis of N-(isochroman-3-ylmethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide can involve several steps:

  • Formation of Isochroman Derivative: Starting from commercially available isochroman compounds, functionalization can be achieved through alkylation or acylation reactions.
  • Imidazolidinone Formation: This can be synthesized via cyclocondensation reactions involving appropriate precursors such as phenylureas or substituted hydrazines.
  • Final Coupling Reaction: The isochroman derivative is then coupled with the imidazolidinone to form the desired product through amide bond formation.

N-(isochroman-3-ylmethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new treatments for migraines and possibly other neurological disorders.
  • Research: As a tool compound in studies investigating CGRP pathways and related biological mechanisms.

Interaction studies are crucial for understanding the pharmacodynamics of N-(isochroman-3-ylmethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide. These studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to CGRP receptors compared to known antagonists.
  • In Vitro Studies: Testing its effects on various cell lines to determine cytotoxicity and mechanism of action.

N-(isochroman-3-ylmethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide shares structural features with several other compounds. Here are some similar compounds for comparison:

Compound NameStructural FeaturesBiological Activity
N-(4-methylphenyl)-2-(2-hydroxyimino)-3-pyrrolidinonePyrrolidinone coreAntimicrobial activity
4-(1H-imidazol-4-yloxy)-N-methylbenzamideImidazole ringAnti-inflammatory properties
1-benzylpiperazine derivativesPiperazine coreCNS stimulant effects

Uniqueness

The uniqueness of N-(isochroman-3-ylmethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide lies in its specific combination of an isochroman structure with an imidazolidinone framework, potentially leading to novel interactions with biological targets that are not observed in other similar compounds.

XLogP3

1.9

Dates

Last modified: 08-17-2023

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